molecular formula C26H23N3O3 B2643033 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2,5-dimethylphenyl)acetamide CAS No. 894903-98-1

2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2643033
CAS No.: 894903-98-1
M. Wt: 425.488
InChI Key: UVSGAVXEBYGVNT-UHFFFAOYSA-N
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Description

2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H23N3O3 and its molecular weight is 425.488. The purity is usually 95%.
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Biological Activity

The compound 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2,5-dimethylphenyl)acetamide is a synthetic organic molecule belonging to the class of naphthyridine derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H23N3O3
  • Molecular Weight : 425.488 g/mol
  • IUPAC Name : 2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1-yl)-N-(2,5-dimethylphenyl)acetamide

The biological activity of naphthyridine derivatives often involves interaction with various biological targets, including:

  • Enzymes : Such as kinases and phosphatases.
  • Receptors : Particularly G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction pathways.

The mechanism typically includes binding to active sites or allosteric sites on these targets, leading to modulation of their activity. For instance, the compound may inhibit specific enzymes involved in cancer cell proliferation or inflammation.

Biological Activity

Research indicates that naphthyridine derivatives exhibit a variety of biological activities:

Antimicrobial Activity

A study evaluated the antimicrobial properties of related naphthyridine compounds against various pathogens. The results demonstrated significant inhibitory effects against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .

Anticancer Activity

Naphthyridine derivatives have shown promise in cancer research. In vitro studies indicated that compounds similar to the one in focus can induce apoptosis in cancer cell lines by activating caspase pathways. This suggests potential as a chemotherapeutic agent.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of these compounds. Research has indicated that they can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory responses .

Case Studies

Several case studies have highlighted the effectiveness of naphthyridine derivatives:

  • Antimicrobial Screening : A series of naphthyridine derivatives were tested against Escherichia coli and Bacillus subtilis. The study found that specific modifications to the naphthyridine structure enhanced antimicrobial potency significantly .
  • Cancer Cell Line Studies : In vitro assays using human breast cancer cell lines demonstrated that certain naphthyridine derivatives could effectively reduce cell viability through mechanisms involving cell cycle arrest and apoptosis induction.
  • Inflammation Models : Animal models treated with naphthyridine derivatives showed reduced symptoms of inflammation when subjected to induced arthritis, indicating a potential therapeutic application for inflammatory diseases .

Data Tables

Biological ActivityTarget Organisms/CellsObserved EffectsReference
AntimicrobialStaphylococcus aureus, Candida albicansSignificant inhibition at low MIC values
AnticancerHuman breast cancer cellsInduction of apoptosis
Anti-inflammatoryAnimal modelsReduced inflammation symptoms

Properties

IUPAC Name

2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1-yl)-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3/c1-16-9-10-17(2)22(13-16)28-23(30)15-29-14-21(24(31)19-7-5-4-6-8-19)25(32)20-12-11-18(3)27-26(20)29/h4-14H,15H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSGAVXEBYGVNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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